Cas no 760207-86-1 (3-Bromo-2-isopropoxy-5-methylpyridine)

3-Bromo-2-isopropoxy-5-methylpyridine is a halogenated pyridine derivative with a molecular formula of C9H12BrNO. This compound features a bromine substituent at the 3-position and an isopropoxy group at the 2-position, alongside a methyl group at the 5-position, making it a versatile intermediate in organic synthesis. Its structural properties facilitate applications in pharmaceutical and agrochemical research, particularly in the development of active ingredients and functionalized heterocycles. The bromine moiety offers a reactive site for further cross-coupling reactions, while the isopropoxy group enhances solubility and stability. This compound is valued for its synthetic utility and compatibility with palladium-catalyzed transformations, enabling efficient derivatization for targeted molecular frameworks.
3-Bromo-2-isopropoxy-5-methylpyridine structure
760207-86-1 structure
Product Name:3-Bromo-2-isopropoxy-5-methylpyridine
CAS No:760207-86-1
MF:C9H12BrNO
MW:230.10168170929
MDL:MFCD17926523
CID:1024829
PubChem ID:22591270
Update Time:2025-11-03

3-Bromo-2-isopropoxy-5-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-isopropoxy-5-methylpyridine
    • 3-bromo-5-methyl-2-propan-2-yloxypyridine
    • IKMYONSIBTXMPU-UHFFFAOYSA-N
    • V7642
    • ST24022717
    • 3-bromo-5-methyl-2-(propan-2-yloxy)pyridine
    • 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
    • DS-17588
    • CS-0154166
    • DTXSID10626659
    • A865569
    • MFCD17926523
    • AKOS015834406
    • C76432
    • SCHEMBL3553372
    • 760207-86-1
    • DB-366068
    • MDL: MFCD17926523
    • Inchi: 1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3
    • InChI Key: IKMYONSIBTXMPU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CN=C1OC(C)C

Computed Properties

  • Exact Mass: 229.01000
  • Monoisotopic Mass: 229.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1
  • XLogP3: 3

Experimental Properties

  • PSA: 22.12000
  • LogP: 2.93970

3-Bromo-2-isopropoxy-5-methylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-2-isopropoxy-5-methylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:760207-86-1)3-Bromo-2-isopropoxy-5-methylpyridine
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Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):585.0/275.0/172.0
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Additional information on 3-Bromo-2-isopropoxy-5-methylpyridine

Introduction to 3-Bromo-2-isopropoxy-5-methylpyridine (CAS No: 760207-86-1)

3-Bromo-2-isopropoxy-5-methylpyridine, identified by its CAS number 760207-86-1, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile reactivity and biological activity. The presence of both bromine and isopropoxy substituents on the pyridine ring enhances its utility in various synthetic pathways, making it a valuable building block for the development of novel molecules.

The structural features of 3-Bromo-2-isopropoxy-5-methylpyridine contribute to its broad applicability in medicinal chemistry. The bromine atom at the 3-position provides a reactive site for nucleophilic substitution reactions, while the isopropoxy group at the 2-position introduces steric and electronic effects that can influence the compound's interactions with biological targets. Additionally, the methyl group at the 5-position further modulates the electronic properties of the pyridine ring, making it an attractive scaffold for drug discovery efforts.

In recent years, there has been growing interest in leveraging pyridine derivatives for the development of therapeutic agents. 3-Bromo-2-isopropoxy-5-methylpyridine has emerged as a key precursor in synthesizing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures.

One notable application of 3-Bromo-2-isopropoxy-5-methylpyridine is in the synthesis of antiviral agents. The pyridine core is a common motif in many antiviral drugs due to its ability to interact with viral enzymes and receptors. Researchers have utilized this compound to develop novel inhibitors against RNA viruses, where the brominated and alkoxylated substituents play critical roles in optimizing binding affinity and selectivity. The flexibility offered by the isopropoxy group allows for fine-tuning of pharmacokinetic properties, enhancing drug efficacy.

The agrochemical industry has also benefited from the use of 3-Bromo-2-isopropoxy-5-methylpyridine as a synthetic intermediate. Pyridine derivatives are integral components of many pesticides and herbicides, owing to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms. This compound has been employed in creating next-generation agrochemicals that offer improved environmental safety profiles and enhanced performance against resistant strains.

Advances in computational chemistry have further accelerated the utilization of 3-Bromo-2-isopropoxy-5-methylpyridine in drug design. Molecular modeling studies have revealed insights into how structural modifications influence binding interactions with biological targets. By integrating experimental data with computational predictions, researchers can rapidly screen potential analogs derived from this scaffold, streamlining the drug discovery process. This interdisciplinary approach has led to several promising candidates entering preclinical development.

The synthetic methodologies for preparing 3-Bromo-2-isopropoxy-5-methylpyridine have been refined over time to achieve higher yields and purities. Traditional approaches often involve halogenation and etherification reactions on appropriately substituted pyridines. However, modern techniques such as transition-metal-catalyzed reactions have provided more efficient routes, reducing reaction times and minimizing byproduct formation. These advancements ensure that pharmaceutical manufacturers can access this key intermediate reliably and cost-effectively.

Future research directions may explore novel applications of 3-Bromo-2-isopropoxy-5-methylpyridine beyond its current uses. For example, investigating its role in developing treatments for neurodegenerative diseases could open new avenues given the importance of pyridine derivatives in modulating neurotransmitter systems. Additionally, exploring its potential as an intermediate for green chemistry initiatives might lead to more sustainable synthetic processes that align with global environmental goals.

In conclusion,3-Bromo-2-isopropoxy-5-methylpyridine (CAS No: 760207-86-1) represents a versatile and valuable compound in modern chemical synthesis. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and material science domains. As research continues to uncover new possibilities for this intermediate, it will undoubtedly remain a cornerstone in synthetic chemistry efforts aimed at addressing global health challenges.

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Price ($):585.0/275.0/172.0
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